1-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide
Beschreibung
Chemical Structure and Properties
The compound 1-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide (IUPAC name) is a benzimidazole-piperidine hybrid with a molecular weight of 444.59 g/mol . Its structure comprises:
- A benzimidazole core substituted at the 1-position with a (2,5-dimethylphenyl)methyl group.
- A piperidine-4-carboxamide moiety at the 2-position of benzimidazole, further functionalized with a thiophen-2-ylmethyl group.
Biological Activity In a study on African Swine Fever Virus (ASFV), this compound exhibited an IC50 of 60.8 nM and a regression coefficient (r²) of 0.95, indicating robust assay reliability .
Eigenschaften
Molekularformel |
C27H30N4OS |
|---|---|
Molekulargewicht |
458.6 g/mol |
IUPAC-Name |
1-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C27H30N4OS/c1-19-9-10-20(2)22(16-19)18-31-25-8-4-3-7-24(25)29-27(31)30-13-11-21(12-14-30)26(32)28-17-23-6-5-15-33-23/h3-10,15-16,21H,11-14,17-18H2,1-2H3,(H,28,32) |
InChI-Schlüssel |
FVPGDNMUJUZFSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2N4CCC(CC4)C(=O)NCC5=CC=CS5 |
Herkunft des Produkts |
United States |
Biologische Aktivität
The compound 1-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 389.54 g/mol. The structure features a benzimidazole ring, a piperidine moiety, and a thiophene substituent, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H31N3O |
| Molecular Weight | 389.54 g/mol |
| CAS Number | Not specified |
Antiviral Activity
Research indicates that compounds similar to benzimidazole derivatives exhibit promising antiviral properties. For instance, certain derivatives have shown efficacy against various viral targets, including hepatitis C virus (HCV) by inhibiting NS5B RNA polymerase activity. The specific compound under review may share similar mechanisms due to structural similarities with known antiviral agents .
Anticancer Properties
The piperidine and benzimidazole components are often associated with anticancer activity. Studies have demonstrated that compounds containing these moieties can induce apoptosis in cancer cells through various pathways, including the inhibition of key signaling proteins involved in cell survival . The compound's ability to bind to bovine serum albumin (BSA) suggests potential for further exploration in drug delivery systems targeting cancer cells.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it may inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Inhibitors of AChE can enhance cholinergic transmission and improve cognitive function in affected individuals .
Case Study 1: Antiviral Efficacy
In vitro studies on related benzimidazole derivatives showed significant inhibition of HCV replication at low concentrations (IC50 values around 0.35 μM). These findings suggest that the compound may exhibit similar antiviral activity, warranting further investigation into its efficacy against specific viral strains .
Case Study 2: Anticancer Activity
A study investigating the anticancer effects of piperidine derivatives revealed that compounds with structural features akin to the one under review displayed cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting the potential for therapeutic application in oncology .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The piperidine ring may facilitate binding to neurotransmitter receptors or other cellular targets.
- Enzyme Inhibition : The structural motifs allow for interaction with enzymes like AChE, potentially leading to therapeutic effects in neurodegenerative conditions.
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, promoting cell death and reducing tumor growth.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Benzimidazole Derivatives with Piperidine/Thiophene Moieties
Key Structural Analogs
Analysis
Piperidine-4-Carboxamide Derivatives
Activity and Structural Variations
Analysis
Benzimidazole-Based Antiviral Agents
IC50 and Structural Correlations
Analysis
- Potency Trends: Despite a higher molecular weight, the target compound’s IC50 (60.8 nM) is less potent than the smaller N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]benzamide (14.9 nM) . This suggests that bulky benzimidazole-piperidine hybrids may trade potency for improved target selectivity or pharmacokinetics.
- Role of Heterocycles : The thiophene and benzimidazole in the target compound likely contribute to binding via aromatic and hydrogen-bonding interactions, whereas the phenazine in relies on redox activity.
Vorbereitungsmethoden
Benzimidazole Core Formation
The benzimidazole ring is synthesized via condensation of o-phenylenediamine with 2,5-dimethylbenzaldehyde under acidic conditions. This step is critical for establishing the core structure.
Reaction Conditions :
-
Reagents : o-Phenylenediamine, 2,5-dimethylbenzaldehyde, HCl
-
Solvent : Ethanol or methanol
-
Temperature : Reflux (80–100°C)
-
Time : 6–12 hours
Mechanism :
-
Condensation : o-Phenylenediamine reacts with 2,5-dimethylbenzaldehyde to form a Schiff base.
-
Cyclization : Intramolecular cyclization under acidic conditions yields the benzimidazole ring.
Example Protocol :
Piperidine Carboxamide Synthesis
The piperidine-4-carboxamide moiety is synthesized via coupling reactions. Two approaches are common:
Approach 1: Direct Coupling
-
Piperidine-4-carboxylic acid is activated using EDC/HOBt or HATU.
-
Thiophen-2-ylmethylamine is coupled under anhydrous conditions.
Reaction Conditions :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | DMAP (0.1 eq) | |
| Solvent | Dichloromethane (DCM) or DMF | |
| Temperature | 0°C to room temperature | |
| Time | 12–24 hours |
Example Protocol :
-
Step 1 : Activate piperidine-4-carboxylic acid (1 eq) with EDC (1.1 eq) and HOBt (1.1 eq) in DCM at 0°C.
-
Step 2 : Add thiophen-2-ylmethylamine (1.1 eq) and stir at room temperature for 16 hours.
-
Step 3 : Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.
Approach 2: Reductive Amination
For piperidine ring formation:
-
Reductive amination of a diketone (e.g., 4-piperidinone) with an amine.
Reaction Conditions :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | NaBH₃CN or H₂/Pd-C | |
| Solvent | Methanol or THF | |
| Temperature | 25–60°C | |
| Time | 4–12 hours |
Example Protocol :
-
Step 1 : React 4-piperidinone (1 eq) with ammonia in methanol with NaBH₃CN (1.1 eq) at 25°C for 6 hours.
-
Step 2 : Filter the precipitate and recrystallize to isolate piperidine.
Coupling Reactions
The final compound is synthesized by coupling the benzimidazole intermediate with the piperidine carboxamide.
Reaction Conditions :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Cs₂CO₃ or K₂CO₃ | |
| Solvent | DMSO or DMF | |
| Temperature | 80–120°C | |
| Time | 1–2 hours (microwave) |
Example Protocol :
Functional Group Transformations
Key transformations include:
-
Deprotection : Removal of tert-butyl groups using TFA or HCl in dioxane.
-
Hydrolysis : Conversion of esters to carboxylic acids using LiOH or NaOH.
Example Protocol :
-
Step 1 : Treat tert-butyl-protected intermediate with TFA in DCM at 0°C for 30 minutes.
-
Step 2 : Neutralize with NaHCO₃, extract with ethyl acetate, and dry.
Reaction Conditions and Optimization
Purification and Characterization
| Method | Conditions | Purity Achieved | Source |
|---|---|---|---|
| Column Chromatography | Silica gel, EtOAc/hexane gradient | >95% | |
| Recrystallization | Ethanol/water | >98% |
Spectroscopic Data :
-
¹H NMR : δ 1.5–2.0 (piperidine CH₂), 2.5–3.0 (piperidine CH), 4.8–5.2 (thiophene CH₂), 7.0–8.5 (aromatic protons).
Data Tables
Table 1: Benzimidazole Core Formation
Table 2: Piperidine Carboxamide Coupling
Q & A
Q. Advanced Modeling
Molecular docking : AutoDock Vina or Schrödinger Suite with D1 protease (PDB: 3ZCF) to identify key interactions (e.g., hydrogen bonds with Arg⁵⁰⁰) .
MD simulations : 50–100 ns trajectories to assess binding stability (RMSD <2 Å) .
Pharmacophore modeling : Align with benzimidazole-based inhibitors to prioritize residues (e.g., His³⁰⁵ in elastase) .
What strategies differentiate stereoisomers during synthesis?
Q. Advanced Stereochemical Control
Chiral auxiliaries : Use (S)- or (R)-BINOL derivatives to direct piperidine ring formation .
Asymmetric catalysis : Pd-catalyzed alkylation with Josiphos ligands (enantiomeric excess >90%) .
Analytical separation : Chiral HPLC (Chiralpak IA column, hexane/IPA) to isolate enantiomers .
How is the compound’s stability under physiological conditions assessed?
Q. Advanced Physicochemical Analysis
pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h, monitor degradation via LC-MS .
Metabolic stability : Liver microsome assays (human/rat) to quantify half-life (t₁/₂) and CYP450 interactions .
Light sensitivity : UV-Vis spectroscopy (λ 250–400 nm) to detect photodegradation products .
What structural modifications enhance target selectivity?
Q. Advanced SAR Studies
Benzimidazole substitutions : Replace 2,5-dimethylphenyl with electron-withdrawing groups (e.g., -CF₃) to improve protease affinity (ΔIC₅₀ = 0.8 µM → 0.2 µM) .
Thiophene variants : Substitute thiophen-2-ylmethyl with furan-2-ylmethyl to reduce off-target kinase activity .
Piperidine ring expansion : Test azepane analogs to modulate conformational flexibility .
How are crystallographic data processed for structural refinement?
Q. Advanced Structural Analysis
Data collection : Use Bruker D8 Venture (Mo-Kα radiation, λ = 0.71073 Å) at 90 K .
Refinement : SHELXL-2018 for least-squares minimization (R₁ <0.05 for I >2σ(I)) .
Validation : PLATON for symmetry checks and CCDC deposition .
What in vitro assays prioritize this compound for in vivo studies?
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